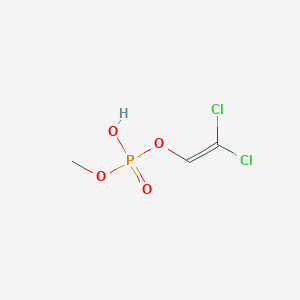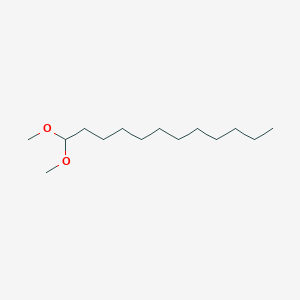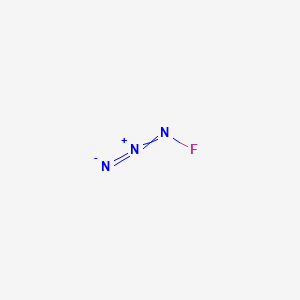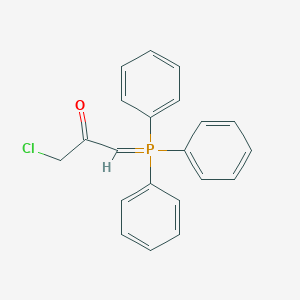
1-(Chloromethyl)-2,3-dimethylbenzene
Overview
Description
1-(Chloromethyl)-2,3-dimethylbenzene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Substitution by a Phenonium Ion Derived from 1-Chloro-2,3-Dimethylbenzene :
- The study discusses the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid in acetic anhydride, leading to the formation of 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This compound further reacts with mesitylene to form pentamethylbiphenyl (Fischer & Greig, 1974).
Kinetics of 1,2-Dimethylbenzene Oxidation and Ignition :
- This research provides experimental results for the oxidation of 1,2-dimethylbenzene, including concentration profiles for reactants, intermediates, and products. It also includes ignition measurements of 1,2-dimethylbenzene-oxygen-argon mixtures, providing insights into the reactivity of dimethylbenzenes under various conditions (Gaïl, Dagaut, Black, & Simmie, 2008).
Preparation of 2-Phenyl-2-Iodo-5,6-Dimethyl-1,3-Dihydro-2-Telluraindene :
- This study involves the reaction of a chloromethylbenzene derivative with tellurium powder and sodium iodide, leading to the formation of new compounds including 2-phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene (Al-Rubaie, 1990).
Gas Chromatography of Chloro Derivatives of 1,4-Dimethylbenzene :
- This research explores the chromatographic separation of chloro derivatives of 1,4-dimethylbenzene, providing valuable information for analytical chemistry applications (Bermejo, Blanco, & Guillén, 1985).
Chlorination of (Phebox)Ir(mesityl)(OAc) by Thionyl Chloride :
- This study demonstrates the rapid formation of 1-(chloromethyl)-3,5-dimethylbenzene from a pincer complex, offering insights into organometallic chemistry and catalysis (Zhou & Goldman, 2015).
Carbazole-Bearing Porous Organic Polymers with a Mulberry-Like Morphology for Efficient Iodine Capture :
- Research on carbazole-based porous organic polymers, utilizing 1,4-bis(chloromethyl)-benzene as a cross-linking agent. This study contributes to the development of materials for environmental applications, particularly in iodine vapor adsorption (Xiong et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJJIHXWABUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929455 | |
| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13651-55-3 | |
| Record name | 13651-55-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)


![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)








